![molecular formula C22H23N3O4S B11143814 1-(4-methoxybenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B11143814.png)
1-(4-methoxybenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine
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Overview
Description
1-(4-methoxybenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine is a complex organic compound that features a piperazine ring substituted with methoxybenzenesulfonyl and pyrrolylbenzoyl groups. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine core: This can be achieved by reacting piperazine with appropriate sulfonyl and benzoyl chlorides under basic conditions.
Introduction of the methoxy group: Methoxylation can be performed using methanol and a suitable catalyst.
Pyrrole ring formation: The pyrrole ring can be introduced through a cyclization reaction involving an amine and a diketone.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
1-(4-methoxybenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxybenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-(4-methoxybenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]morpholine: Similar structure but with a morpholine ring.
Uniqueness
1-(4-methoxybenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
1-(4-Methoxybenzenesulfonyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine , a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound consists of a piperazine core linked to a 4-methoxybenzenesulfonyl group and a pyrrole-derived benzoyl moiety. This structural configuration is crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C23H25N3O4S |
Molecular Weight | 425.53 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and signaling pathways. Key targets include:
- Human Carbonic Anhydrase (hCA) : Inhibition of hCA affects bicarbonate production, which is essential for various physiological processes.
- Wnt/β-Catenin Signaling Pathway : This pathway is critical in cell proliferation and differentiation; inhibition may lead to anticancer effects.
Anticancer Activity
Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar functional groups have shown:
- Inhibition of Tumor Growth : Compounds targeting the Wnt/β-Catenin pathway have demonstrated reduced tumor growth in vitro.
- Induction of Apoptosis : Mechanistic studies suggest that these compounds can induce apoptotic pathways in cancer cells.
Antimicrobial Activity
The sulfonamide moiety is known for its antimicrobial properties. Preliminary data suggest that this compound exhibits:
- Broad-Spectrum Antibacterial Activity : Similar sulfonamide compounds have shown effectiveness against various bacterial strains, including drug-resistant strains.
- Enzyme Inhibition : The compound may inhibit bacterial enzymes critical for survival.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of a related piperazine derivative. The results indicated an IC50 value of 2.14 µM against breast cancer cell lines, suggesting potent activity comparable to established chemotherapeutics .
Study 2: Antimicrobial Properties
Research conducted on related sulfonamide compounds demonstrated significant antibacterial activity against Staphylococcus aureus with minimal inhibitory concentrations (MIC) as low as 0.78 µg/mL . This highlights the potential applicability of the target compound in treating infections caused by resistant bacteria.
Properties
Molecular Formula |
C22H23N3O4S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
InChI |
InChI=1S/C22H23N3O4S/c1-29-20-8-10-21(11-9-20)30(27,28)25-16-14-24(15-17-25)22(26)18-4-6-19(7-5-18)23-12-2-3-13-23/h2-13H,14-17H2,1H3 |
InChI Key |
NMQBIZNOZOJTPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Origin of Product |
United States |
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